2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate involves the acetylation of cimigenol xyloside. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out in methanol at ambient temperature for about 5 hours .
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Cimicifuga racemosa followed by purification processes. The extraction involves the use of solvents like methanol or ethanol, and the purification is done using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols .
Scientific Research Applications
2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of menopausal symptoms and other hormone-related conditions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and hormonal pathways. The exact molecular targets are still under investigation, but it is known to influence pathways related to estrogen receptors and inflammatory cytokines .
Comparison with Similar Compounds
Cimigenol xyloside: The non-acetylated form of 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate.
Actein: Another triterpene glycoside found in Cimicifuga racemosa.
Cimifugin: A related compound with similar biological activities.
Uniqueness: this compound is unique due to its specific acetylation, which may enhance its biological activity and stability compared to its non-acetylated counterparts. This modification can also influence its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
27994-12-3 |
---|---|
Molecular Formula |
C37H58O10 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
2-[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
NNFJPOSVDKIWPO-GEOUWNACSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
Origin of Product |
United States |
Q1: How is 25-O-Acetylcimigenol xyloside formed?
A1: The research describes 25-O-Acetylcimigenol xyloside (6) as an intermediate product formed during the acid-catalyzed transformation of 24-O-acetylhydroshengmanol xyloside (2) into cimigenol xyloside (7). Treatment of 2 with sulfuric acid in aqueous methanol at room temperature first yields 6, which then further converts to 7 upon prolonged exposure to these conditions [].
Q2: What is the structural difference between 25-O-Acetylcimigenol xyloside and cimigenol xyloside?
A2: While the exact structural characterization of 25-O-Acetylcimigenol xyloside (6) isn't explicitly provided in the research, we can infer that the primary difference lies in the acetylation pattern. As the name suggests, 6 likely possesses an acetyl group specifically at the 25-O position of the cimigenol xyloside scaffold []. Further spectroscopic analysis would be required to confirm this definitively.
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